2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile

説明

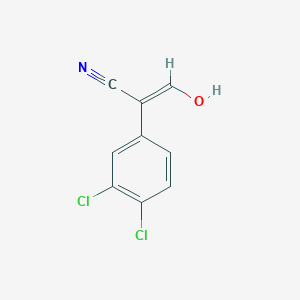

Chemical Identifier: CAS No. 135026-17-4 . Structure: The compound features a 3,4-dichlorophenyl group attached to a hydroxy-substituted acrylonitrile backbone.

特性

IUPAC Name |

(E)-2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,5,13H/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXZLLOYUZLNBR-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=CO)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C\O)/C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Process Overview:

Preparation of Hydroxyacrylonitrile Sodium Salt:

The process begins with the reaction of malonate derivatives or related precursors with sodium hydroxide, forming the corresponding sodium salt of hydroxyacrylonitrile. This step involves nucleophilic substitution and enolate chemistry.Ring Closure to Form the Furan Ring:

The sodium salt undergoes intramolecular cyclization, often facilitated by acid or thermal conditions, to produce the furan ring system with the hydroxyacrylonitrile backbone. This step yields the target compound with moderate to good efficiency.

Research Data:

Reaction Scheme:

Hydroxyacrylonitrile sodium salt + suitable electrophile → ring closure → 2-(3,4-dichlorophenyl)-3-hydroxyacrylonitrile

Transposition of Hydroxyacrylonitrile with Halogen Compounds

Another effective method involves transposing a metal salt of hydroxyacrylonitrile with halogenated compounds, such as halogenated alkyl derivatives, to introduce the dichlorophenyl group.

Process Details:

- Starting Material: Metal salts of hydroxyacrylonitriles, such as sodium or potassium salts.

- Reagents: Halogenated aromatic compounds, specifically 3,4-dichlorobenzyl halides or related derivatives.

- Reaction Conditions:

Elevated temperatures with catalysts like copper or other transition metals facilitate nucleophilic aromatic substitution or coupling reactions.

Data Table: Reaction Conditions and Yields

| Step | Reagents | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Metal salt of hydroxyacrylonitrile | Cu or Fe salts | 80-120°C | 45-60 | Efficient for aromatic substitution |

| 2 | 3,4-Dichlorobenzyl halide | - | Room to 60°C | 50-65 | Aromatic halide coupling |

Note: The yields depend on the purity of reactants and specific reaction parameters.

Multi-step Synthesis Involving Malonate Vinyl Ether Intermediates

Research indicates that the synthesis of related compounds, such as ethyl 3-amino-4-arylfuran-2-carboxylates, proceeds through malonate vinyl ether intermediates, which upon ring closure yield the furan derivatives.

Key Steps:

Formation of Malonate Vinyl Ether:

Alkylation of malonate derivatives with appropriate halides, followed by dehydration to form vinyl ethers.Cyclization:

Acidic or thermal conditions induce ring closure, forming the furan ring with the desired hydroxyl and nitrile functionalities.

Research Findings:

- The ring closure step yields the target compounds with variable efficiency, often requiring optimization to improve yields beyond 15-40%.

Alternative Methods: Direct Cyclization from Precursors

Some studies suggest direct cyclization of α,β-unsaturated nitriles bearing suitable substituents, such as chlorophenyl groups, under basic or acidic conditions to produce the target compound.

Example:

- Starting Material: 3,4-Dichlorobenzylidene derivatives.

- Reaction Conditions:

Acidic catalysis with polyphosphoric acid or similar agents to promote cyclization.

Limitations:

- Typically lower yields and selectivity, requiring purification steps.

Summary of Preparation Methods

| Method | Key Reagents | Main Advantages | Challenges | Typical Yield Range |

|---|---|---|---|---|

| Hydroxyacrylonitrile sodium salt cyclization | Malonate derivatives + NaOH | Straightforward, adaptable | Moderate yields | 15-40% |

| Transposition with halogenated aromatic compounds | Metal salts + aromatic halides | Good for aromatic substitution | Requires high temperature | 45-65% |

| Malonate vinyl ether intermediates | Malonate derivatives + dehydration | Versatile, allows functionalization | Multi-step, lower yields | 15-40% |

| Direct cyclization of precursors | Aromatic aldehydes + nitriles | Simplifies process | Lower selectivity | Variable |

化学反応の分析

Types of Reactions

2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of 2-(3,4-dichlorophenyl)-3-oxopropanenitrile.

Reduction: Formation of 2-(3,4-dichlorophenyl)-3-hydroxypropylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学的研究の応用

Antitumor Activity

Research has shown that derivatives of 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile exhibit significant antitumor properties. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death .

Synthesis of Derivatives

The synthesis of this compound has been explored to create various derivatives with enhanced biological activities. For example, modifications to the phenyl ring or the introduction of additional functional groups can lead to compounds with improved efficacy against specific cancer types or other diseases .

Biocidal Properties

This compound has been investigated for its potential as a biocide. Its structure allows it to act against pests and pathogens affecting crops, making it a candidate for developing new pesticides or plant growth regulators. The compound's efficacy in controlling plant diseases could be attributed to its ability to disrupt cellular processes in target organisms .

Proteomics Research

The compound is also utilized in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its distinct chemical properties make it suitable for labeling proteins or as part of assays designed to investigate biochemical pathways .

Case Study 1: Antitumor Efficacy

A study published in the Chinese Journal of Organic Chemistry examined the synthesis of various derivatives of this compound and their biological activities against different cancer cell lines. Results indicated that certain modifications led to enhanced inhibitory effects on cell growth, suggesting a promising avenue for developing new anticancer drugs .

Case Study 2: Agricultural Application

In agricultural research, trials involving the application of this compound on crops demonstrated significant reductions in pathogen incidence compared to untreated controls. The results suggest that this compound could be developed into an effective biopesticide .

作用機序

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Key Findings from Comparative Studies

Antimicrobial Activity: The base compound showed low inhibition against S. aureus, C. neoformans, and other pathogens. However, analogs with cyclic amines (e.g., piperidine, piperazine) introduced via epoxide aminolysis exhibited >50% inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and >95% inhibition against Cryptococcus neoformans . Terminal aromatic substituents (e.g., 4-methylpiperazine) shifted activity from antibacterial to antifungal, highlighting the role of substituent polarity .

Synthetic Feasibility: Modifications using flow chemistry enabled efficient synthesis of amino alcohol derivatives, improving scalability for bioactive analogs .

Electronic and Steric Effects

- Dichlorophenyl vs. Trimethoxyphenyl : The electron-withdrawing Cl groups increase electrophilicity, favoring interactions with microbial enzymes. In contrast, methoxy groups enhance lipophilicity, aiding membrane penetration in cytotoxic agents .

- Hydroxy vs. Amino Groups: The hydroxy group in the base compound offers hydrogen-bonding sites, while dimethylamino substituents (e.g., in ) introduce basicity, altering solubility and target binding.

生物活性

2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, indicating the presence of a dichlorophenyl group, a hydroxyl group, and a nitrile functional group. The compound's structure contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

Several methods have been documented for synthesizing this compound. These include:

- Microwave Irradiation : A method involving the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone in DMF (Dimethylformamide) under microwave conditions, yielding well-characterized products through NMR and IR analysis.

- Catalytic Reactions : Utilization in catalytic Mitsunobu reactions to convert alcohols into various functional groups, demonstrating its versatility in organic synthesis .

Antimicrobial and Antiparasitic Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial and antiparasitic activities. Notably:

- Antileishmanial Activity : Compounds derived from this structure have shown potent activity against Leishmania aethiopica, with one derivative displaying an IC value of 0.018 µM, significantly more effective than standard treatments such as miltefosine (IC = 3.130 µM) and amphotericin B (IC = 0.047 µM).

- Antimalarial Activity : Similar derivatives have been evaluated for their efficacy against Plasmodium berghei in infected mice, further supporting the compound's potential in treating parasitic infections.

Anti-inflammatory Effects

Studies have explored the compound's ability to modulate inflammatory pathways. It has been suggested that structurally similar compounds can inhibit specific enzymes or receptors involved in inflammatory responses. For instance, compounds with similar structures have demonstrated the capability to modulate cytokine production, which is crucial in managing inflammatory diseases .

Interaction Studies

Interaction studies focusing on binding affinities with biological targets have revealed promising results:

- Cannabinoid Receptors : Compounds structurally akin to this compound have been evaluated for their potential allosteric modulation effects on cannabinoid receptors. These interactions could influence receptor activity and downstream signaling pathways, indicating therapeutic potential in pain management and neuroprotection.

Comparative Analysis with Similar Compounds

The following table illustrates some compounds structurally related to this compound along with their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-2-(4-chlorophenyl)acrylonitrile | Hydroxy group and chlorophenyl moiety | More hydrophilic due to an additional hydroxyl group |

| 4-Chloro-3-hydroxyphenylacrylonitrile | Hydroxy group on a phenyl ring | Different substitution pattern affects reactivity |

| 2-(4-Bromophenyl)-3-hydroxyacrylonitrile | Bromine instead of chlorine on phenyl ring | Different halogen impacts biological activity |

Case Studies

Recent studies have highlighted the effectiveness of derivatives of this compound in various therapeutic applications:

- Antiproliferative Effects : A study demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms.

- Inflammation Modulation : Research indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in LPS-stimulated macrophages, showcasing their anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。